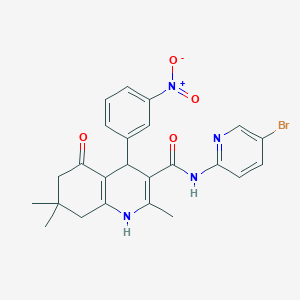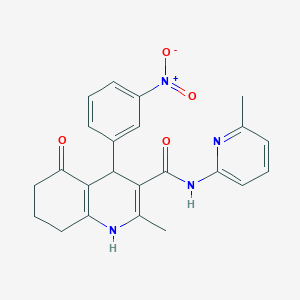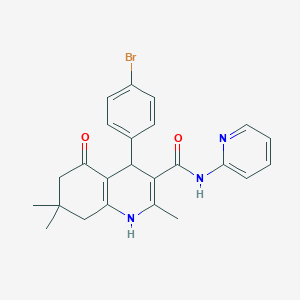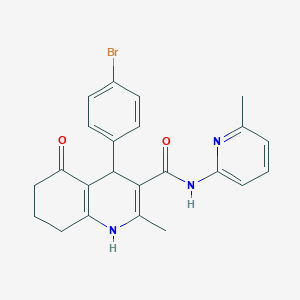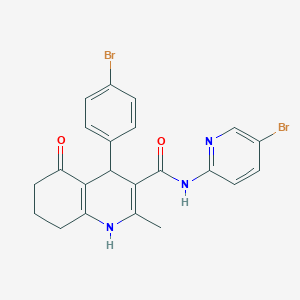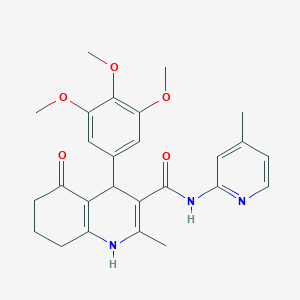![molecular formula C19H11F3N2S B304246 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile, also known as TTN-13, is a novel compound that has been synthesized recently. It belongs to the class of nicotinonitrile derivatives, which have been studied extensively due to their potential therapeutic applications. TTN-13 has shown promising results in various scientific research studies, making it a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation. In addition, this compound has been found to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. In addition, this compound has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile in lab experiments include its high purity and efficiency of synthesis. This compound has also shown promising results in various scientific research studies, making it a subject of interest for many researchers. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to elucidate its mechanism of action, which can provide insights into its therapeutic effects. In addition, future studies can focus on improving the solubility of this compound in water, which can make it more useful in certain lab experiments.
Méthodes De Synthèse
The synthesis of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile involves a multistep process, which includes the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile to form 4-(trifluoromethyl)phenylacetonitrile. This intermediate is then reacted with 6-bromonicotinic acid to form this compound. The synthesis process is efficient and yields a high purity product.
Applications De Recherche Scientifique
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. In addition, this compound has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Propriétés
Formule moléculaire |
C19H11F3N2S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
6-phenyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H11F3N2S/c20-19(21,22)14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)24-18(25)16(15)11-23/h1-10H,(H,24,25) |
Clé InChI |
PPGKPIGKNOAPOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)



